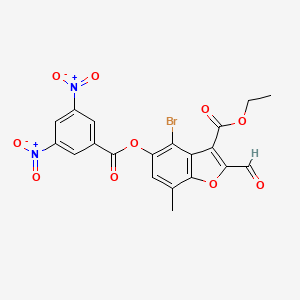
N'-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a fluorine atom at the ortho position, attached to a propane-1,3-diamine backbone with two dimethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and N,N-dimethyl-1,3-propanediamine.
Reaction: The 2-fluorobenzyl chloride is reacted with N,N-dimethyl-1,3-propanediamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours until the reaction is complete.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydride in an organic solvent.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted benzyl derivatives.
科学研究应用
N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, potentially leading to inhibition or activation of specific biological pathways.
相似化合物的比较
Similar Compounds
- N’-(2-Chloro-benzyl)-N,N-dimethyl-propane-1,3-diamine
- N’-(2-Bromo-benzyl)-N,N-dimethyl-propane-1,3-diamine
- N’-(2-Methyl-benzyl)-N,N-dimethyl-propane-1,3-diamine
Uniqueness
N’-(2-Fluoro-benzyl)-N,N-dimethyl-propane-1,3-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(2)9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,5,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSQJRPPTRFIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-chloro-5-[2-(3-chloro-4-methoxyphenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2939464.png)
![N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2939468.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2939469.png)

![2-(1H-1,3-benzodiazol-2-yl)-3-[2-(methylsulfanyl)pyridin-4-yl]-3-oxopropanenitrile](/img/structure/B2939471.png)
![3,4-Dimethyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}benzamide](/img/structure/B2939472.png)
![Sodium 5-{6-oxo-octahydropyrrolo[1,2-a]piperazin-2-yl}thiophene-2-carboxylate](/img/structure/B2939473.png)


![5-[(4-Chlorophenyl)methylsulfanyl]-4-(4-fluorophenyl)thiadiazole](/img/structure/B2939476.png)
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)
![3-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2939483.png)

